molecular formula C11H8ClFN2O2 B2407944 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1189749-73-2

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2407944
CAS No.: 1189749-73-2
M. Wt: 254.65
InChI Key: FHPUXCOYCHVOGG-UHFFFAOYSA-N
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Description

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClFN2O2 and its molecular weight is 254.65. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment

Compounds similar to 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid have been explored for their potential in treating cancer. For instance, a related compound, (2S, 4S) -1 - [(3-chloro-2-fluoro-phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl-1H-pyrazole-3-yl) amino] -2-pyridyl] methyl] -2-methyl-piperidine-4-carboxylic acid, has shown properties that inhibit Aurora A, an enzyme implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Structural Characterization

Research focusing on structural characterization of compounds similar to this compound has been conducted. For instance, studies on the synthesis and structural characterization of similar compounds have been performed, providing insights into their crystal structures and molecular conformations (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Antibacterial Activity

Some derivatives of this compound have shown significant antibacterial activity. For example, a series of novel compounds synthesized from similar pyrazole structures demonstrated notable efficacy against various bacteria (N. P. Rai, V. Narayanaswamy, S. Shashikanth, & P. Arunachalam, 2009).

Nonlinear Optical Materials

Certain N-substituted pyrazole derivatives similar to this compound have been evaluated for their potential as nonlinear optical materials. Studies have shown that some of these compounds exhibit significant nonlinearity, making them candidates for optical limiting applications (B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, & M. Padaki, 2013).

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phenylpyrazoles , which are known to interact with various biological targets, including enzymes and receptors. The specific targets and their roles would depend on the exact biological context and the presence of other functional groups in the molecule.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . For instance, changes in pH could affect the ionization state of the carboxylic acid group, potentially influencing the compound’s solubility and its ability to interact with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, while the presence of other molecules could lead to competitive or noncompetitive interactions.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPUXCOYCHVOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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